molecular formula ClCrHO B14394102 Oxochromium--hydrogen chloride (1/1) CAS No. 88610-59-7

Oxochromium--hydrogen chloride (1/1)

Cat. No.: B14394102
CAS No.: 88610-59-7
M. Wt: 104.45 g/mol
InChI Key: PITAWQZAULUDDC-UHFFFAOYSA-N
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Description

Based on nomenclature conventions, it may represent a chromium oxychloride or a chromium oxide-hydrogen chloride complex. However, the evidence primarily focuses on organic hydrochlorides (e.g., pharmaceuticals) and oxy-chlorine compounds (e.g., chlorite, chlorate). For this comparison, we assume the compound is a chromium-based chloride and draw parallels using available data on structurally distinct hydrochlorides and oxy-chlorine systems.

Properties

CAS No.

88610-59-7

Molecular Formula

ClCrHO

Molecular Weight

104.45 g/mol

IUPAC Name

oxochromium;hydrochloride

InChI

InChI=1S/ClH.Cr.O/h1H;;

InChI Key

PITAWQZAULUDDC-UHFFFAOYSA-N

Canonical SMILES

O=[Cr].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxochromium–hydrogen chloride (1/1) typically involves the reaction of chromium compounds with hydrochloric acid. One common method is the reaction of chromium trioxide (CrO3) with hydrochloric acid (HCl) under controlled conditions. The reaction is as follows:

CrO3+2HClCrO2Cl2+H2O\text{CrO}_3 + 2\text{HCl} \rightarrow \text{CrO}_2\text{Cl}_2 + \text{H}_2\text{O} CrO3​+2HCl→CrO2​Cl2​+H2​O

Industrial Production Methods

In industrial settings, the production of oxochromium–hydrogen chloride (1/1) may involve large-scale reactions using similar reactants. The process is carefully monitored to ensure the purity and stability of the compound. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Oxochromium–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.

    Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states of chromium.

    Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with oxochromium–hydrogen chloride (1/1) include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving oxochromium–hydrogen chloride (1/1) depend on the type of reaction. For example, in oxidation reactions, the products may include higher oxidation states of chromium compounds, while in reduction reactions, lower oxidation states of chromium are formed.

Scientific Research Applications

Oxochromium–hydrogen chloride (1/1) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions, including oxidation and reduction processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of oxochromium–hydrogen chloride (1/1), particularly in the treatment of certain diseases.

    Industry: The compound is used in industrial processes, such as the production of pigments and catalysts.

Mechanism of Action

The mechanism of action of oxochromium–hydrogen chloride (1/1) involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It interacts with various substrates, facilitating the transfer of electrons and the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

  • Pharmaceutical Hydrochlorides (e.g., Oxycodone HCl, Metoclopramide HCl): Organic bases protonated with HCl. Examples: Oxycodone Hydrochloride: C₁₈H₂₁NO₄·HCl . Metoclopramide Hydrochloride: C₁₄H₂₂ClN₃O₂·ClH·H₂O . Olopatadine Hydrochloride: C₂₁H₂₃NO₃·ClH .

Chloride Content and Analytical Methods

  • Oxochromium--hydrogen chloride : Chloride content would depend on stoichiometry. If 1:1, theoretical chloride ≈ 20–30% (assuming CrO·HCl).
  • Pharmaceutical Hydrochlorides: Compound Chloride Content (Theoretical) Analytical Method (Evidence) Oxycodone HCl 9.8–10.4% (anhydrous basis) Potentiometric titration with AgNO₃ Metoclopramide HCl ~12.6% (from formula) Not specified in evidence Olopatadine HCl ~7.5% (from formula) Not specified in evidence Chloride determination in Oxycodone HCl involves titration with 0.1 N AgNO₃, where 1 mL AgNO₃ ≈ 3.545 mg Cl⁻ . This method is standard for hydrochlorides but may differ for inorganic oxychlorides due to redox interference .

Stability and Impurity Profiles

  • Oxochromium--hydrogen chloride : Likely hygroscopic and reactive due to chromium’s redox activity. Stability data absent in evidence.
  • Pharmaceutical Hydrochlorides: Oxycodone HCl requires strict impurity control (e.g., ≤1.5% total impurities), including 14-hydroxycodeinone and codeinone derivatives . Analytical methods for impurities involve HPLC with phosphate buffer and SDS (pH 7.8) .

Redox Behavior (Oxy-Chlorine Systems)

highlights challenges in differentiating oxy-chlorine compounds (e.g., chlorite, chlorate) due to overlapping redox potentials. If Oxochromium--hydrogen chloride is redox-active, its analysis might require specialized techniques (e.g., ion chromatography or differential pulse voltammetry), unlike organic hydrochlorides .

Data Tables

Table 1: Chloride Content Comparison

Compound Molecular Formula Chloride Content (Theoretical) Method of Determination
Oxochromium--HCl (1:1) Hypothetical (CrO·HCl) ~25% (estimated) Not available
Oxycodone HCl C₁₈H₂₁NO₄·HCl 9.8–10.4% Potentiometric titration
Metoclopramide HCl C₁₄H₂₂ClN₃O₂·ClH·H₂O ~12.6% Not specified
Olopatadine HCl C₂₁H₂₃NO₃·ClH ~7.5% Not specified

Table 2: Analytical Challenges in Oxy-Chlorine Systems

Compound Type Key Challenge Suggested Method
Inorganic oxy-chlorine Redox potential overlap (e.g., ClO₂⁻ vs. ClO₃⁻) Ion chromatography, differential pulse voltammetry
Organic hydrochlorides Impurity separation (e.g., codeinone) HPLC with SDS buffer

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